(5S)-5-{[(pyridin-3-ylmethyl)amino]methyl}pyrrolidin-2-one
Description
Properties
IUPAC Name |
(5S)-5-[(pyridin-3-ylmethylamino)methyl]pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c15-11-4-3-10(14-11)8-13-7-9-2-1-5-12-6-9/h1-2,5-6,10,13H,3-4,7-8H2,(H,14,15)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFHOXWXXVXPXAG-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1CNCC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@@H]1CNCC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5S)-5-{[(pyridin-3-ylmethyl)amino]methyl}pyrrolidin-2-one typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyridin-3-ylmethylamino Group: This step involves the nucleophilic substitution of a suitable leaving group on the pyrrolidinone ring with pyridin-3-ylmethylamine.
Industrial Production Methods: Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridin-3-ylmethylamino group.
Reduction: Reduction reactions can occur at the carbonyl group of the pyrrolidinone ring.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridin-3-ylmethylamino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the pyridin-3-ylmethylamino group.
Reduction: Reduced derivatives of the pyrrolidinone ring.
Substitution: Substituted derivatives at the pyridin-3-ylmethylamino group.
Scientific Research Applications
(5S)-5-{[(pyridin-3-ylmethyl)amino]methyl}pyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5S)-5-{[(pyridin-3-ylmethyl)amino]methyl}pyrrolidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare (5S)-5-{[(pyridin-3-ylmethyl)amino]methyl}pyrrolidin-2-one with structurally related pyrrolidin-2-one derivatives, focusing on substituents, stereochemistry, and inferred pharmacological properties:
Structural and Functional Insights
Substituent Effects: The pyridin-3-ylmethyl group in the target compound provides a balance of lipophilicity and basicity, enabling interactions with both hydrophobic pockets and acidic residues in targets. This contrasts with the benzylamino group in Compound 4, which lacks basicity and may reduce solubility .
Stereochemistry: The 5S configuration in the target compound and 3-hydroxycotinine highlights the importance of enantiopurity in biological activity. For example, the R-configuration in (R)-5-aminomethyl-pyrrolidin-2-one may lead to divergent metabolic pathways or receptor binding compared to the S-form.
Pharmacological Potential: Compounds with pyridinyl or imidazopyridazinyl groups (e.g., ) are often associated with kinase inhibition due to their ability to occupy ATP-binding pockets. The target compound’s pyridinyl group may similarly target kinases or GPCRs. 3-Hydroxycotinine demonstrates how minor structural changes (e.g., hydroxylation) can shift applications from therapeutic to diagnostic (e.g., nicotine metabolism tracking).
Biological Activity
Overview
(5S)-5-{[(pyridin-3-ylmethyl)amino]methyl}pyrrolidin-2-one is a heterocyclic compound with significant potential in medicinal chemistry. Its unique molecular structure, characterized by a pyrrolidinone ring and a pyridin-3-ylmethylamino substituent, allows it to interact with various biological targets, making it a subject of ongoing research in drug development and therapeutic applications. The compound has the molecular formula C₁₁H₁₅N₃O and a molecular weight of 205.26 g/mol.
The biological activity of (5S)-5-{[(pyridin-3-ylmethyl)amino]methyl}pyrrolidin-2-one is primarily attributed to its ability to modulate the activity of specific enzymes and receptors. The pyridin-3-ylmethylamino group can form hydrogen bonds and other interactions with active sites on target proteins, influencing cellular pathways and biological effects.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit the activity of certain enzymes, which can lead to therapeutic effects in various diseases.
- Receptor Modulation : It can act as a ligand for receptors, potentially altering signaling pathways that are critical in disease states.
Biological Activities
Research indicates that (5S)-5-{[(pyridin-3-ylmethyl)amino]methyl}pyrrolidin-2-one exhibits several biological activities, including:
- Antioxidant Properties : The compound has shown potential in reducing oxidative stress by scavenging free radicals.
- Anti-inflammatory Effects : Studies suggest it may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
- Antimicrobial Activity : Preliminary evaluations indicate efficacy against certain bacterial strains, warranting further investigation into its use as an antimicrobial agent .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of (5S)-5-{[(pyridin-3-ylmethyl)amino]methyl}pyrrolidin-2-one. The specific positioning of the pyridin-3-ylmethylamino group plays a significant role in its binding affinity and selectivity towards molecular targets. Variations in this substituent can lead to differences in efficacy and potency against biological targets .
Case Study 1: Antioxidant Activity
A study exploring the antioxidant properties of pyrrolidine derivatives found that modifications on the pyrrolidine ring significantly enhanced their activity. The incorporation of the pyridin-3-ylmethyl group was associated with improved radical scavenging capabilities compared to parent compounds.
Case Study 2: Anti-inflammatory Mechanism
Research conducted on related compounds demonstrated that those with similar structural features exhibited significant inhibition of inflammatory mediators in vitro. This suggests that (5S)-5-{[(pyridin-3-ylmethyl)amino]methyl}pyrrolidin-2-one could be effective in managing inflammatory conditions.
Data Table: Biological Activities
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for (5S)-5-{[(pyridin-3-ylmethyl)amino]methyl}pyrrolidin-2-one, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : Synthesis typically involves multi-step routes, including nucleophilic substitution and lactam formation. For example, pyridine-derived amines are coupled to pyrrolidinone scaffolds under controlled temperatures (0–25°C) and solvents like dichloromethane or THF to preserve stereochemistry. Reaction optimization should prioritize inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates. Monitoring via TLC or HPLC ensures intermediate purity before proceeding to cyclization steps . Stereochemical integrity is maintained by avoiding protic solvents that may induce racemization .
Q. How can the stereochemical configuration of this compound be confirmed using analytical techniques?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for absolute stereochemical confirmation, as demonstrated for related pyrrolidinone derivatives . Complementary methods include:
- Chiral HPLC : Using columns like Chiralpak® IA/IB with hexane:isopropanol gradients.
- Optical Rotation : Compare experimental [α]D values with literature data for analogous compounds.
- NMR Spectroscopy : NOESY experiments to identify spatial proximity of substituents (e.g., pyridinyl and aminomethyl groups) .
Q. What safety precautions are critical when handling (5S)-5-{[(pyridin-3-ylmethyl)amino]methyl}pyrrolidin-2-one in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles (EN 166/EU standard) .
- Ventilation : Use fume hoods for synthesis and purification steps to limit inhalation exposure .
- Spill Management : Absorb spills with vermiculite or sand, collect in sealed containers, and dispose via approved waste protocols .
Advanced Research Questions
Q. What strategies resolve contradictions between computational predictions and experimental data regarding the compound’s biological activity?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Assess binding mode stability of the compound with target proteins (e.g., kinases) using AMBER or GROMACS. Compare results with in vitro IC₅₀ values .
- Free Energy Perturbation (FEP) : Quantify binding affinity discrepancies caused by protonation states or solvent effects .
- Experimental Validation : Perform dose-response assays (e.g., fluorescence polarization) to verify computational hits. Adjust force field parameters if systematic errors are observed .
Q. How do solvent polarity and temperature variations impact the compound’s stability during kinetic studies?
- Methodological Answer :
- Accelerated Stability Testing : Incubate the compound in solvents (e.g., DMSO, PBS) at 25°C, 37°C, and 50°C. Monitor degradation via LC-MS over 72 hours. Polar aprotic solvents like DMSO enhance stability by reducing hydrolysis .
- Arrhenius Analysis : Calculate activation energy (Eₐ) for degradation to predict shelf-life under storage conditions .
Q. What rational design approaches optimize derivatives of this compound for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the pyridinyl group with isosteres (e.g., pyrimidine, thiazole) to modulate lipophilicity (logP) and H-bonding capacity .
- Stereochemical Modifications : Synthesize (5R)-enantiomers or diastereomers to assess chirality-dependent activity .
- Proteolytic Stability Assays : Introduce PEGylated or methylated analogs to evaluate resistance to hepatic CYP450 metabolism .
Data Contradiction Analysis
Q. How can conflicting data on synthetic yields be systematically addressed?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., catalyst loading, solvent ratios) affecting yield. For example, a 3² factorial design can optimize Pd-catalyzed coupling steps .
- Reaction Monitoring : Employ in situ IR or Raman spectroscopy to detect intermediate formation and identify rate-limiting steps .
- Cross-Validation : Replicate low-yield reactions in parallel under identical conditions to rule out operator-dependent errors .
Biological Interaction Studies
Q. What methodologies elucidate the compound’s interaction with enzymatic targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka, kd) with immobilized enzymes (e.g., proteases) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding enthalpy (ΔH) and stoichiometry .
- Cryo-EM/X-ray Crystallography : Resolve co-crystal structures to identify critical binding residues (e.g., hydrogen bonds with active-site glutamic acid) .
Tables for Key Data
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
